1,1-Dioxothiane-4-sulfonamide
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Overview
Description
1,1-Dioxothiane-4-sulfonamide is an organic compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 1,1-Dioxothiane-4-sulfonamide consists of a six-membered ring with sulfur and oxygen atoms, along with a sulfonamide group .Physical And Chemical Properties Analysis
The boiling point of 1,1-Dioxothiane-4-sulfonamide is predicted to be 508.5±60.0 °C, and its density is predicted to be 1.55±0.1 g/cm3 . The compound’s pKa is predicted to be 9.98±0.20 .Scientific Research Applications
Synthesis of Sulfonamide Derivatives
The synthesis of new sulfonamide derivatives through electrochemical methods has been explored, highlighting a one-pot procedure for producing these derivatives with potential biological significance. This method emphasizes environmentally friendly practices, avoiding toxic reagents, and is significant in developing new pharmaceuticals and other applications (Nematollahi, Davarani, Mirahmadpour, & Varmaghani, 2014).
Preferential Solvation Parameters
The study of preferential solvation parameters in 1,4-dioxane + water binary mixtures sheds light on the solvation effects on sulfonamides. This research is crucial for understanding the interaction of sulfonamides with different solvents, which is fundamental in drug formulation and delivery (Delgado, Peña, & Martínez, 2014).
Carbonic Anhydrase Inhibition
Research on aromatic sulfonamide inhibitors of carbonic anhydrases reveals their potential in therapeutic applications. These inhibitors show varying degrees of activity against different isoenzymes, suggesting their role in the treatment and diagnosis of various diseases (Supuran, Maresca, Gregáň, & Remko, 2013).
Advanced Synthesis Techniques
The development of efficient synthesis methods for important functional groups like sulfonamides is crucial in medicinal chemistry. Studies focusing on the oxidation of sulfenamide functionality, leading to the efficient synthesis of various sulfonamide compounds, are foundational for pharmaceutical advancements (Larsen & Roberts, 1986).
Antimicrobial Activity and Docking Study
The synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activities highlight their potential in combating various bacterial strains. Molecular docking studies further elucidate the interaction of these compounds with bacterial proteins, offering insights into drug design and development (Hussein, 2018).
Mechanism of Action
Target of Action
1,1-Dioxothiane-4-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including 1,1-Dioxothiane-4-sulfonamide, exhibit their pharmacological activities by inhibiting these target enzymes . By binding to these enzymes, sulfonamides prevent them from catalyzing their respective reactions, leading to alterations in the physiological processes they regulate .
properties
IUPAC Name |
1,1-dioxothiane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFNEDGXMKPKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxothiane-4-sulfonamide |
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